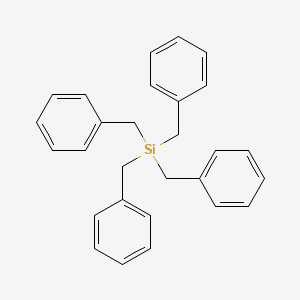
Tetrabenzylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenzylsilane is an organosilicon compound with the molecular formula C28H28Si It is characterized by the presence of four benzyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabenzylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
SiCl4+4C6H5CH2MgCl→Si(CH2C6H5)4+4MgCl2
Another method involves the reduction of this compound oxide using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and benzylmagnesium chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrabenzylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound oxide back to this compound using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Depending on the substituent, products can include benzyl-substituted silanes.
Scientific Research Applications
Tetrabenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It also serves as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tetrabenzylsilane involves its ability to participate in various chemical reactions due to the presence of reactive benzyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making this compound a versatile compound in synthetic chemistry. The silicon atom in this compound can also form stable bonds with other elements, contributing to its reactivity and utility in various applications.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Similar to tetrabenzylsilane but with methyl groups instead of benzyl groups.
Triethylsilane: Contains three ethyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Uniqueness
This compound is unique due to the presence of four benzyl groups, which impart distinct chemical properties compared to other silanes. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes this compound particularly useful in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
18762-95-3 |
|---|---|
Molecular Formula |
C28H28Si |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
tetrabenzylsilane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-29(22-26-15-7-2-8-16-26,23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
VWPYMANRMOSLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















